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Compound of Interest

Compound Name:
(2,3-Dihydrobenzo[b][1,4]dioxin-2-

yl)methanamine

Cat. No.: B057627 Get Quote

An overview of the synthesis of Doxazosin, an alpha-1 adrenergic receptor antagonist, from

dihydrobenzodioxin precursors is provided in these application notes. Doxazosin is a

quinazoline compound utilized for treating high blood pressure and benign prostatic

hyperplasia.[1][2][3] Its mechanism of action involves inhibiting the binding of norepinephrine to

alpha-1 adrenergic receptors, which results in vasodilation and a decrease in peripheral

vascular resistance.[1][3]

The synthesis of doxazosin, chemically known as 4-amino-2-[4-(1,4-benzodioxan-2-

carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline, can be achieved through several routes,

primarily involving the coupling of a dihydrobenzodioxin moiety with a substituted quinazoline.

[1][4] This document outlines the most common and effective synthetic strategies, providing

detailed protocols and comparative data.

Key Synthetic Strategies
There are two primary strategies for the synthesis of Doxazosin from dihydrobenzodioxin

precursors:

Direct Condensation: This approach involves the direct coupling of 2,3-dihydro-

benzo[1]dioxine-2-carboxylic acid with 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine,

typically facilitated by a coupling agent.[5]
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Stepwise Condensation: This traditional method involves the initial preparation of an

intermediate, N-(1,4-benzodioxan-2-carbonyl)piperazine, which is subsequently reacted with

4-amino-2-chloro-6,7-dimethoxyquinazoline.[1][6][5]

A third, related strategy involves the activation of the carboxylic acid precursor prior to its

reaction with the quinazoline-piperazine moiety.

Experimental Protocols
Protocol 1: Direct Condensation using a Coupling Agent
This protocol details the synthesis of Doxazosin base by directly condensing the

dihydrobenzodioxin carboxylic acid with the piperazinyl-quinazoline intermediate in the

presence of a coupling agent.

Step 1: Synthesis of Doxazosin Base

Charge a reaction flask with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid and a suitable

solvent, such as tetrahydrofuran (THF).

Stir the mixture at 20-25°C for 5-10 minutes to achieve a clear solution.

Add a coupling agent. Examples include dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC).[5]

Add 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine to the reaction mixture.

Stir the reaction at a controlled temperature until the reaction is complete (monitored by

HPLC).

Upon completion, filter the reaction mixture to remove by-products (e.g., dicyclohexylurea if

DCC is used).

Concentrate the filtrate under reduced pressure.

The crude Doxazosin base can be purified by recrystallization from a suitable solvent like

acetone.[1]
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Protocol 2: Stepwise Condensation via
Chloroquinazoline
This protocol follows a more traditional route, which can be prone to the formation of bis-amide

impurities but is well-established.[1][5]

Step 1: Synthesis of 1,4-benzodioxan-2-methyl-formiate

In a reaction vessel, dissolve pyrocatechol in a suitable solvent.

Under alkaline conditions, react with 2,3-dibromo-propionic acid methyl ester.

Heat the mixture to reflux for approximately 4 hours.

After cooling to room temperature, extract the product with chloroform.

Combine and concentrate the chloroform layers to obtain 1,4-benzodioxan-2-methyl-

formiate.[6]

Step 2: Amination to form 1-(1,4-benzodioxan-2-formyl)piperazine

In a reaction flask, add piperazine, n-butanol, and a strong acid such as hydrochloric acid.[6]

Add the 1,4-benzodioxan-2-methyl-formiate from the previous step.

Heat the mixture to reflux for several hours.

Cool the reaction mixture and isolate the product, 1-(1,4-benzodioxan-2-formyl)piperazine.

Note: A major issue with this step is the potential formation of a bis-amide impurity due to the

reaction of piperazine with the ester.[5]

Step 3: Condensation to form Doxazosin Hydrochloride

In a reaction flask, combine 1-(1,4-benzodioxan-2-formyl)piperazine and 6,7-dimethoxy-2-

chloro-4-aminoquinazoline in n-butanol.[6]

Heat the mixture to reflux and stir for approximately 3.5 hours.[6]
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Cool the reaction mixture to around 80°C and filter the precipitate.[6]

Wash the solid with a suitable solvent and dry to obtain Doxazosin hydrochloride.[6]

Protocol 3: Synthesis via Activated Carboxylic Acid
This protocol provides an alternative to direct coupling by first activating the carboxylic acid

group, which can lead to cleaner reactions.

Step 1: Activation of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

Dissolve 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid in THF in a round bottom flask.

Stir at 20-25°C for 5-10 minutes.

Add N,N-carbonyl diimidazole (CDI) and continue stirring at 20-25°C for 2 hours.

Concentrate the solution to obtain the intermediate, 1-(2,3-dihydro-1,4-benzodioxin-2-

ylcarbonyl)-1H-imidazole.[1][5]

Step 2: Reaction with 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine

Dissolve the activated intermediate from Step 1 in a suitable solvent.

Add 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine.

Stir the mixture until the reaction is complete.

Isolate and purify the Doxazosin base, for example, by filtration and washing with acetone. A

final purity of over 99% can be achieved.[1][5]
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Caption: Mechanism of action of Doxazosin as an alpha-1 adrenergic receptor antagonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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